N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(5,6-difluoro-3-methylindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c1-13-16-10-17(23)18(24)11-21(16)28(27-13)12-14-6-8-15(9-7-14)22(29)26-20-5-3-2-4-19(20)25/h2-11H,12,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJESJNPSQUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C22H19F2N4O
- Molecular Weight : 394.41 g/mol
- IUPAC Name : this compound
This structure includes an indazole moiety known for its diverse pharmacological properties.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound has been shown to interact with various targets, including:
- Fibroblast Growth Factor Receptors (FGFR) : It acts as a potent inhibitor of FGFR1 and FGFR2, with reported IC50 values in the nanomolar range (e.g., FGFR1: IC50 < 4.1 nM) .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Target | IC50 (nM) | Cell Line | Study Reference |
|---|---|---|---|
| FGFR1 | < 4.1 | Various | |
| FGFR2 | 2.0 ± 0.8 | KG1 | |
| ERK1/2 | 9.3 ± 3.2 | HT29 | |
| Antitumor Activity | - | BRAFV600-mutant melanoma |
Case Studies
Several studies have evaluated the antitumor effects of this compound in preclinical models:
- In Vivo Efficacy : In a study involving BRAFV600-mutant melanoma models, this compound demonstrated significant tumor regression when administered at doses up to 400 mg twice daily, indicating its potential as a therapeutic agent in targeted cancer therapy .
- Cellular Mechanism Studies : In vitro assays revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, correlating with its ability to disrupt signaling pathways associated with tumor growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs from the evidence, focusing on structural features, synthetic methods, and inferred bioactivity.
Key Observations
Fluorine Substitution: The target compound’s 5,6-difluoroindazole contrasts with non-fluorinated benzimidazoles (e.g., 2c, 2d). Fluorination typically enhances metabolic stability and target affinity compared to non-fluorinated analogs like 2f () . Example 53 () also employs fluorine for electronic modulation, suggesting a shared strategy for optimizing ligand-receptor interactions .
Synthetic Complexity :
Q & A
Q. What are the recommended synthetic routes for N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling and indazole functionalization. Key steps include:
- Amide bond formation: Reacting 4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzoic acid with 1,2-phenylenediamine using coupling agents like EDC/HOBt.
- Optimization: Solvent choice (e.g., DMF or THF), temperature (40–60°C), and reaction time (12–24 hours) significantly impact yield and purity. For example, prolonged heating may lead to decomposition of the indazole moiety .
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 50°C, 18h | 60–75% | ≥95% |
| Indazole Methylation | K2CO3, CH3I, DMF, RT, 12h | 70–85% | ≥90% |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy: 1H/13C NMR to confirm proton environments and carbon frameworks. For instance, the indazole methyl group appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ at m/z 438.1521).
- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: SHELXS/SHELXL for phase determination and refinement. Hydrogen bonding networks (e.g., N–H···O/F interactions) stabilize the crystal lattice .
- Visualization: WinGX and ORTEP for Windows to generate anisotropic displacement ellipsoids and packing diagrams .
Q. How can researchers analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
Methodological Answer:
- Targeted Modifications: Introduce substituents at the indazole (e.g., halogenation) or benzamide (e.g., methoxy groups) to probe steric/electronic effects.
- Biological Assays: Measure IC50 values against target enzymes (e.g., histone deacetylases) using fluorescence-based assays .
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes and affinity differences.
| Modification | Enzyme Inhibition (IC50) | Key Interaction |
|---|---|---|
| 5,6-Difluoro | 12 nM | Fluorine-mediated H-bond with active site |
| 3-Methyl | 28 nM | Hydrophobic pocket occupancy |
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panel for cancer cells) .
- Mechanistic Studies: Use transcriptomics/proteomics to identify off-target effects. For example, RNA-seq may reveal unintended kinase inhibition .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) to contextualize discrepancies .
Specialized Methodological Considerations
Q. How can researchers optimize solubility and stability for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 (20:80) for aqueous solubility enhancement.
- Lyophilization: Prepare stable lyophilized powders with trehalose as a cryoprotectant.
- Stability Testing: Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) over 72 hours .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation: Optimize stoichiometry (e.g., 1.2:1 molar ratio of indazole to benzamide precursor) to minimize impurities.
- Column Chromatography Alternatives: Switch to recrystallization (e.g., ethanol/water) for large-scale purification .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
